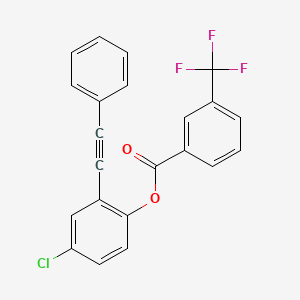
Benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid moiety substituted with a trifluoromethyl group, a chloro group, and a phenylethynyl group. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester typically involves multi-step organic reactions. One common method includes the esterification of 3-(trifluoromethyl)benzoic acid with 4-chloro-2-(phenylethynyl)phenol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism by which benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester exerts its effects involves interactions with various molecular targets. The trifluoromethyl and chloro groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylethynyl group can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the ester and phenylethynyl groups.
4-Chloro-3-(trifluoromethyl)benzoic acid: Similar structure but without the phenylethynyl ester group.
4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the chloro and phenylethynyl groups
Uniqueness
Benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
183589-72-2 |
|---|---|
Fórmula molecular |
C22H12ClF3O2 |
Peso molecular |
400.8 g/mol |
Nombre IUPAC |
[4-chloro-2-(2-phenylethynyl)phenyl] 3-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C22H12ClF3O2/c23-19-11-12-20(16(14-19)10-9-15-5-2-1-3-6-15)28-21(27)17-7-4-8-18(13-17)22(24,25)26/h1-8,11-14H |
Clave InChI |
HWQOVBJWEKOMOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


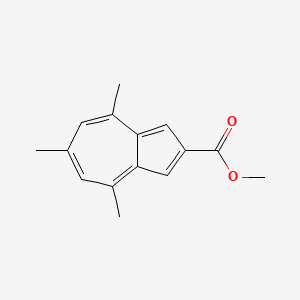
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12549908.png)
![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)
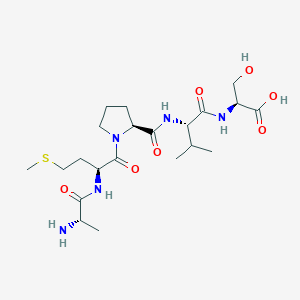
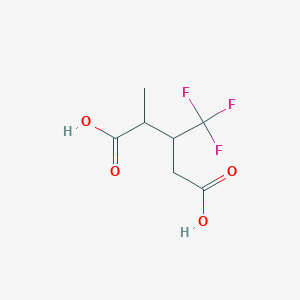
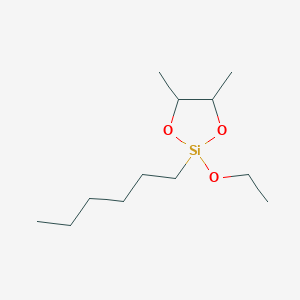
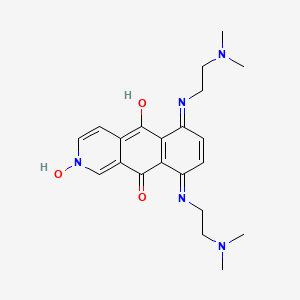
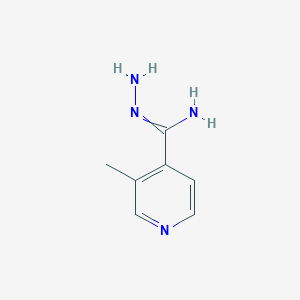
![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)
![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)


![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)

